molecular formula C10H19FO B1670018 10-Fluorodecanal CAS No. 334-65-6

10-Fluorodecanal

Cat. No.: B1670018
CAS No.: 334-65-6
M. Wt: 174.26 g/mol
InChI Key: MXNZLCWRQMCSBF-UHFFFAOYSA-N
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Description

10-Fluorodecanal (C${10}$H${19}$FO) is a fluorinated aldehyde with a linear carbon chain. The fluorine atom is positioned at the terminal carbon (C-10), while the aldehyde group (-CHO) resides at C-1. This structural configuration imparts unique physicochemical properties, such as increased polarity and stability compared to non-fluorinated aldehydes.

Properties

CAS No.

334-65-6

Molecular Formula

C10H19FO

Molecular Weight

174.26 g/mol

IUPAC Name

decanoyl fluoride

InChI

InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3

InChI Key

MXNZLCWRQMCSBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)F

Canonical SMILES

CCCCCCCCCC(=O)F

Appearance

Solid powder

Other CAS No.

334-65-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanal, 10-fluoro-;  10-Fluorodecanal;  BRN 1757506;  decanoyl fluoride.

Origin of Product

United States

Preparation Methods

The synthesis of 10-Fluorodecanal typically involves the fluorination of decanal. One common method is the direct fluorination of decanal using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

10-Fluorodecanal undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

The major products formed from these reactions include 10-fluorodecanoic acid, 10-fluorodecanol, and various substituted derivatives.

Scientific Research Applications

10-Fluorodecanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-Fluorodecanal exerts its effects is largely dependent on its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. For example, in enzyme-catalyzed reactions, the presence of fluorine can alter the enzyme’s active site interactions, leading to changes in reaction rates and product formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 10-Fluorodecan-1-ol (C${10}$H${21}$FO)
  • Structural Differences : Replaces the aldehyde group (-CHO) with a hydroxyl group (-OH).
  • Physicochemical Properties :
    • Higher boiling point than 10-Fluorodecanal due to hydrogen bonding in the alcohol group.
    • Lower reactivity in nucleophilic reactions compared to the aldehyde.
  • Applications : Used in pharmaceutical intermediates or surfactants.
  • Toxicity: Limited data, but alcohol derivatives generally exhibit lower acute toxicity than aldehydes .
2.2. Pentadecanal (C${15}$H${30}$O)
  • Structural Differences: A non-fluorinated, longer-chain aldehyde (15 carbons).
  • Physicochemical Properties :
    • Lower molecular weight and reduced thermal stability compared to 10-Fluorodecanal.
    • Higher volatility due to the absence of fluorine.
  • Applications : Common in fragrance and flavor industries.
  • Toxicity : Safety data sheets recommend immediate decontamination upon exposure, though systemic toxicity is poorly characterized .

Comparison with Functionally Similar Fluorinated Compounds

3.1. Nonadecafluorodecanoic Acid (PFDA, C${10}$HF${19}$O$_2$)
  • Structural Differences : Fully fluorinated carboxylic acid with 19 fluorine atoms.
  • Physicochemical Properties :
    • Extremely stable and resistant to degradation due to perfluorination.
    • High surfactant properties, widely used in industrial coatings and firefighting foams.
  • Regulatory Status : Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence, bioaccumulation, and toxicity .
  • Toxicity : Linked to hepatotoxicity and endocrine disruption in animal studies .
3.2. 18-Fluoro-10-methyloctadecanoic Acid Sodium Salt (C${19}$H${34}$FNaO$_2$)
  • Structural Differences : Branched-chain fluorinated carboxylic acid salt with a methyl group at C-10.
  • Physicochemical Properties: Enhanced solubility in aqueous systems due to the sodium salt moiety. Potential applications in biomedical imaging or drug delivery.
  • Toxicity: No specific data available, but fluorinated carboxylic acids often require stringent handling protocols .

Comparative Data Table

Property 10-Fluorodecanal 10-Fluorodecan-1-ol Pentadecanal PFDA
Formula C${10}$H${19}$FO C${10}$H${21}$FO C${15}$H${30}$O C${10}$HF${19}$O$_2$
Functional Group Aldehyde (-CHO) Alcohol (-OH) Aldehyde (-CHO) Carboxylic Acid (-COOH)
Fluorination Terminal (C-10) Terminal (C-10) None Full chain
Boiling Point High (est. >200°C) Higher (est. >220°C) Moderate (~250°C) Decomposes at >300°C
Applications Organic synthesis Pharmaceuticals Fragrances Industrial surfactants
Regulatory Status Limited data Limited data Generally recognized SVHC (ECHA)

Research Findings and Gaps

  • Synthesis and Stability: Fluorination at C-10 in 10-Fluorodecanal enhances thermal stability compared to non-fluorinated aldehydes, but less so than perfluorinated compounds like PFDA .
  • Analytical Methods : Advanced techniques (e.g., GC-MS, NMR) are required for precise quantification due to structural complexity .
  • Toxicological Data : Critical gaps exist for 10-Fluorodecanal; existing studies on analogs like Pentadecanal emphasize the need for protective measures during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Fluorodecanal
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10-Fluorodecanal

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